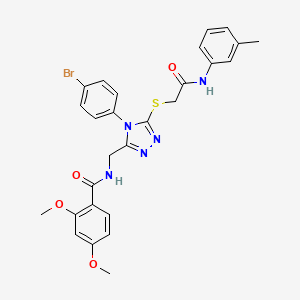

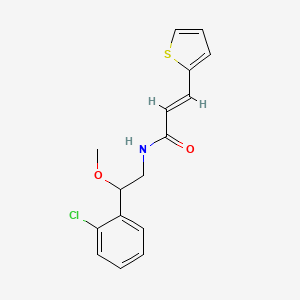

(Z)-3-(3-metoxifenil)-5-(piridin-2-ilmetilen)-2-tioxotiazolidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

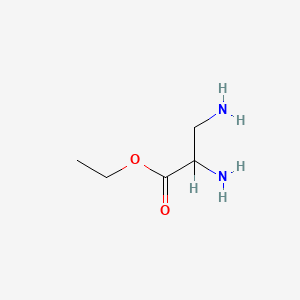

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mecanismo De Acción

The exact mechanism of action of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood. However, it has been proposed that (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its pharmacological effects by modulating the activity of various signaling pathways. (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cancer. (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.

Biochemical and Physiological Effects:

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has also been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is also stable under various conditions, making it suitable for long-term storage. However, (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in some experimental conditions. (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one also has low bioavailability, which can limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for the research on (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one. One potential direction is to investigate the structure-activity relationship (SAR) of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one and its derivatives to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one in vivo to determine its efficacy and safety. Furthermore, the potential use of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one as a drug candidate for the treatment of various diseases should be explored in preclinical and clinical studies.

Métodos De Síntesis

The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves the reaction of 2-pyridinecarboxaldehyde and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The product is then treated with potassium hydroxide to obtain (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one in high yield. The synthesis method is relatively simple and cost-effective.

Aplicaciones Científicas De Investigación

- Los derivados de tiazolidinona, incluido este compuesto, han mostrado un potencial anticancerígeno prometedor. Los investigadores han investigado sus efectos en varias líneas celulares cancerosas, incluidos el cáncer de mama, pulmón y colon. La capacidad del compuesto para inhibir la proliferación celular, inducir la apoptosis e interferir con las vías de señalización de las células cancerosas lo convierte en un candidato valioso para futuros estudios .

- La inflamación juega un papel crucial en diversas enfermedades, desde trastornos autoinmunes hasta afecciones neurodegenerativas. Los estudios sugieren que (Z)-3-(3-metoxifenil)-5-(piridin-2-ilmetilen)-2-tioxotiazolidin-4-ona exhibe efectos antiinflamatorios al modular mediadores inflamatorios clave. Los investigadores están explorando su potencial como un nuevo agente antiinflamatorio .

- El estrés oxidativo contribuye al envejecimiento, las enfermedades cardiovasculares y los trastornos neurodegenerativos. Este compuesto ha demostrado propiedades antioxidantes, eliminando radicales libres y protegiendo las células del daño oxidativo. Las investigaciones sobre su mecanismo de acción y aplicaciones terapéuticas potenciales están en curso .

- Las tiazolidinonas se han estudiado por sus propiedades antimicrobianas. Este compuesto muestra actividad contra bacterias grampositivas y gramnegativas, así como ciertos hongos. Los investigadores están interesados en comprender su modo de acción y optimizar su eficacia .

- El andamiaje de tiazolidinona puede actuar como un quelante de iones metálicos. Este compuesto se ha explorado por su capacidad para unirse a iones metálicos (como cobre, zinc y hierro) y potencialmente influir en enfermedades o procesos relacionados con metales. La terapia de quelación de metales es un área de investigación activa .

- Los derivados fluorescentes de las tiazolidinonas, incluido este compuesto, se han sintetizado y evaluado como sondas moleculares. Su capacidad para unirse selectivamente a objetivos celulares o biomoléculas específicas los convierte en herramientas valiosas para estudios de imagenología y descubrimiento de fármacos .

Actividad Anticancerígena

Propiedades Antiinflamatorias

Actividad Antioxidante

Efectos Antibacterianos y Antifúngicos

Quelación de Iones Metálicos

Sondas Moleculares y Agentes de Imagenología

Propiedades

IUPAC Name |

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-20-13-7-4-6-12(10-13)18-15(19)14(22-16(18)21)9-11-5-2-3-8-17-11/h2-10H,1H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZASBUVITJIUMH-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)